3-Methyl-5-(trifluoromethyl)-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-7-4-6(9(10,11)12)2-3-8(7)14-13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVCBXYCVALDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 3-Methyl-5-(trifluoromethyl)-1H-indazole
[1]
Executive Summary
3-Methyl-5-(trifluoromethyl)-1H-indazole (CAS 945265-11-2) represents a high-value pharmacophore in modern drug discovery.[1] Distinguished by its amphoteric indazole core and the metabolically stable trifluoromethyl (
Structural & Physicochemical Profile
The introduction of a trifluoromethyl group at the C5 position significantly alters the electronic landscape of the indazole ring compared to the unsubstituted parent.[1] The strong electron-withdrawing nature of the
Key Properties Table[1]
| Property | Value / Description | Note |
| CAS Number | 945265-11-2 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 200.16 g/mol | |
| Appearance | White to off-white solid | Crystalline form |
| LogP (Predicted) | ~2.58 | Lipophilic due to |
| pKa (NH) | ~11.5 - 12.0 (Est.)[1][2][3] | More acidic than 1H-indazole (pKa 13.9) due to 5- |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 1 (N2) | |
| Tautomerism | 1H-Indazole (Major) | Thermodynamic preference > 2H-form |
Electronic Distribution & Tautomerism
The 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2-4 kcal/mol in the gas phase.[1] The 5-
Figure 1: Tautomeric equilibrium and ionization. The 5-CF3 group increases acidity, stabilizing the resulting anion.[1]
Synthetic Architecture
The most robust and self-validating synthesis of this compound avoids the ambiguity of ring substitution by constructing the pyrazole ring de novo from a pre-functionalized benzene precursor.[1]
Primary Route: Cyclization of 2-Fluoro-5-(trifluoromethyl)acetophenone
This route utilizes the high reactivity of the 2-fluoro substituent activated by the para-trifluoromethyl group (SNAr mechanism).[1]
Protocol:
-
Reagents: 2-Fluoro-5-(trifluoromethyl)acetophenone (1.0 eq), Hydrazine hydrate (
, 5.0 eq). -
Solvent: n-Butanol or Ethanol.
-
Conditions: Reflux (80-110°C) for 4-12 hours.
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo, dilute with water, and filter the solid. Recrystallize from Ethanol/Water.
Mechanism:
-
Condensation of hydrazine with the ketone to form a hydrazone intermediate.
-
Intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen displaces the fluoride.
Figure 2: Synthetic pathway via cyclocondensation.[1] The SNAr step is driven by the electron-deficient aromatic ring.[1]
Reactivity & Functionalization[5][6]
Regioselective N-Alkylation
A critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation.[4] For this compound, the steric bulk of the 3-methyl group and the electronic pull of the 5-CF3 group influence this ratio.[1]
-
N1-Alkylation (Thermodynamic): Favored by using strong bases (NaH,
) in polar aprotic solvents (DMF, THF) which allow full equilibration to the more stable 1H-substituted product.[1] -
N2-Alkylation (Kinetic/Steric): Can be promoted by using Meerwein salts (
) or under conditions where the "lone pair" availability dictates attack (though N2 is generally less nucleophilic in the anion, steric hindrance at N1 from the 7-position or solvent effects can sometimes shift ratios).[1]
Experimental Tip: To maximize N1 selectivity, form the anion completely with NaH at 0°C before adding the electrophile.
Electrophilic Aromatic Substitution (EAS)
The indazole ring is deactivated by the
-
C3 Position: Blocked by the methyl group.
-
C5 Position: Blocked by the trifluoromethyl group.[5]
-
Available Sites: C4, C6, and C7.
-
Reactivity Pattern: Halogenation (e.g., iodination) will typically occur at C7 or C4 due to steric directing effects, though the ring is sluggish compared to non-fluorinated indazoles.
Figure 3: Functionalization map. N1-alkylation is the dominant pathway under basic conditions.
Medicinal Chemistry Applications
The this compound scaffold acts as a privileged structure in drug design:
-
Kinase Inhibition: The indazole NH/N motif mimics the adenine hinge-binding region of ATP. The 5-
group occupies hydrophobic pockets (e.g., the gatekeeper region) in kinases like VEGFR and PDGFR, enhancing potency and selectivity.[1] -
TRPA1 Antagonism: Derivatives of 5-(trifluoromethyl)indazole have been identified as potent antagonists for the TRPA1 ion channel, relevant in pain and inflammation management.[1]
-
Metabolic Stability: The
group blocks metabolic oxidation at the C5 position, a common soft spot in non-fluorinated aromatics, thereby increasing the half-life ( ) of the drug candidate.
References
-
Medicinal Chemistry (TRPA1): National Institutes of Health (PubMed). "Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles". Available at: [Link]
-
Reactivity & Regioselectivity: Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole". Available at: [Link][1]
Sources
- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. 3-Bromo-5-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 26985641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. PubChemLite - 5-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Hydrogen Bond Donor Properties of 1H-Indazole Derivatives
Foreword: The Hydrogen Bond Donor in Modern Drug Discovery
In the intricate molecular ballet of pharmacology, the hydrogen bond stands as a principal choreographer, dictating the affinity and specificity of ligand-receptor interactions. The ability of a molecule to act as a hydrogen bond donor (HBD) is not merely a structural feature but a critical determinant of its biological activity, influencing everything from target engagement to pharmacokinetic properties. Within the medicinal chemist's arsenal, the 1H-indazole scaffold has emerged as a "privileged structure," largely due to its versatile hydrogen bonding capabilities.[1][2][3] This guide provides a deep dive into the nuanced HBD properties of 1H-indazole derivatives, offering researchers and drug development professionals a framework for understanding, quantifying, and strategically modulating this essential interaction.
The 1H-Indazole Scaffold: An Overview of its HBD Credentials
The 1H-indazole is an aromatic heterocyclic system composed of a benzene ring fused to a pyrazole ring.[4] Its structure is bioisosteric to the native indole nucleus, but with the introduction of a second nitrogen atom (N2) in the five-membered ring.[1][5] This seemingly minor alteration has profound implications for its electronic properties and interaction potential.
-
Tautomeric Preference: The indazole ring exhibits annular tautomerism, but the 1H-indazole form is thermodynamically more stable and predominates in solution and the solid state over the 2H-indazole tautomer.[4][6] This stability ensures that the N1-H proton is the primary and most reliable hydrogen bond donor site.
-
Dual Functionality: Unlike indole, which primarily acts as an HBD, the 1H-indazole scaffold possesses both a pyrrole-like N1-H group, which serves as the key HBD, and a pyridine-like N2 atom, which can act as a hydrogen bond acceptor.[1][7] This dual character enhances its potential for forming multiple, high-affinity interactions within a binding pocket.
-
Acidity and pKa: The acidity of the N1-H proton is a direct measure of its HBD strength. The parent 1H-indazole is a significantly stronger acid than pyrrole, with a reported pKa of approximately 13.86.[4][8] This value serves as a crucial baseline for understanding how structural modifications impact its donor capacity.
Modulating HBD Strength: The Impact of Ring Substitution
The true power of the 1H-indazole scaffold lies in its synthetic tractability. The HBD strength of the N1-H can be finely tuned by introducing substituents onto the bicyclic ring system. This modulation is governed by fundamental principles of physical organic chemistry, where substituents alter the electron density of the ring and thereby stabilize or destabilize the resulting indazolate anion formed upon deprotonation.
An electron-withdrawing group (EWG) placed on the ring will inductively or resonantly pull electron density away from the N1-H bond. This delocalization of negative charge stabilizes the conjugate base (the indazolate anion), making the parent molecule more acidic and thus a stronger hydrogen bond donor. Conversely, an electron-donating group (EDG) will increase electron density, destabilizing the conjugate base and making the N1-H proton less acidic and a weaker HBD.
The position of the substituent is also critical. For instance, a strongly electron-withdrawing nitro group can significantly increase acidity, and its effect will vary depending on its position on the benzene ring.[9] Similarly, a fluorine atom can act as an EWG while also enabling potential H-F interactions.[10]
Quantitative Data on Substituted Indazoles
The following table summarizes the predicted or known pKa values for representative 1H-indazole derivatives, illustrating the impact of substitution on HBD strength.
| Compound | Substituent | Predicted/Known pKa | Effect on HBD Strength |
| 1H-Indazole | None | ~13.86[4][8] | Baseline |
| 7-Nitro-1H-indazole | 7-NO₂ | Lower than 13.86 | Stronger Donor |
| 1H-Indazole-7-carboxylic acid | 7-COOH | 11.93 (Predicted)[11] | Stronger Donor |
| 4-Fluoro-1H-indazole | 4-F | Lower than 13.86 | Stronger Donor[10] |
Methodologies for Assessing HBD Properties
Evaluating the HBD capacity of a novel indazole derivative is a critical step in the drug design process. This can be accomplished through a combination of experimental and computational techniques.
Experimental Protocol: NMR Spectroscopic Titration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for quantifying hydrogen bonding interactions.[12] The chemical shift of the N1-H proton is highly sensitive to its electronic environment; formation of a hydrogen bond deshields the proton, causing a downfield shift in its resonance signal.[13][14] By titrating a known hydrogen bond acceptor (HBA) into a solution of the indazole derivative, one can measure the strength of the interaction.
Objective: To quantify the relative HBD strength of a 1H-indazole derivative by measuring the change in the ¹H NMR chemical shift of the N1-H proton upon addition of a standard HBA.
Materials:
-
1H-Indazole derivative (~5 mg)
-
Standard HBA: Dimethyl sulfoxide-d₆ (DMSO-d₆) can serve as both the solvent and the HBA.
-
NMR Spectrometer (≥400 MHz)
-
High-precision NMR tubes
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve the 1H-indazole derivative in a known volume of DMSO-d₆ (e.g., 0.6 mL) directly in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Record the precise chemical shift (δ) of the N1-H proton. This signal is typically a broad singlet located far downfield (>10 ppm).
-
Data Interpretation: The magnitude of the N1-H chemical shift in DMSO-d₆ is a direct reflection of the strength of the hydrogen bond formed with the sulfoxide oxygen. A more downfield shift indicates a more acidic proton and a stronger HBD.
-
Comparative Analysis: Compare the N1-H chemical shift of your substituted derivative to that of the parent 1H-indazole under identical conditions. A larger δ value for your derivative indicates it is a stronger HBD than the parent compound.
Causality and Self-Validation:
-
Why DMSO-d₆? DMSO is a strong HBA, ensuring that even weak HBDs will show a measurable interaction. Using it as the solvent ensures a constant, high concentration of the acceptor, simplifying the experiment to a single measurement for comparative purposes.
-
Trustworthiness: The protocol's validity rests on maintaining identical experimental conditions (concentration, temperature) for all compounds being compared. The inclusion of a parent 1H-indazole sample as a standard provides a reliable internal benchmark for every set of experiments.
Computational Protocol: pKa Prediction via DFT
In silico methods provide a rapid and cost-effective way to predict the pKa of novel derivatives before their synthesis. Quantum mechanical calculations, particularly Density Functional Theory (DFT), combined with continuum solvation models, can yield highly accurate predictions.[15][16]
Objective: To calculate the absolute pKa of a 1H-indazole derivative using a thermodynamic cycle.
Methodology: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°aq).
Step-by-Step Protocol:
-
Structure Preparation: Build the 3D structures of the protonated (1H-indazole, HA) and deprotonated (indazolate anion, A⁻) forms of the molecule using a molecular editor.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for both HA and A⁻ in the gas phase using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G(d,p)). This provides the gas-phase free energies (G°gas).
-
Solvation Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for both species using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) to obtain the free energies of solvation (ΔG°solv).
-
Calculate ΔG°aq: Compute the free energy of the reaction in solution using the following equation: ΔG°aq = [G°gas(A⁻) + ΔG°solv(A⁻)] - [G°gas(HA) + ΔG°solv(HA)] + ΔG°solv(H⁺) Note: An established experimental value for the solvation free energy of a proton, ΔG°solv(H⁺), is used.
-
Calculate pKa: Convert the free energy to a pKa value: pKa = ΔG°aq / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K).
Causality and Self-Validation:
-
Why a Thermodynamic Cycle? Directly calculating the properties of the solvated species is computationally expensive and complex. The thermodynamic cycle breaks the problem into more manageable gas-phase and solvation calculations, a well-validated approach in computational chemistry.[17]
-
Trustworthiness: The accuracy of the prediction is highly dependent on the chosen level of theory (functional and basis set) and the solvation model.[16] It is crucial to validate the computational protocol by calculating the pKa for a set of known compounds (like parent 1H-indazole) and comparing the results to experimental values. This calibration step ensures the reliability of predictions for novel compounds.
Case Study: The Critical Role of 1H-Indazole HBD in Kinase Inhibition
The utility of the 1H-indazole scaffold is nowhere more evident than in the field of oncology, specifically in the design of protein kinase inhibitors.[3][18][19] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer.
Many kinase inhibitors are designed to be ATP-competitive, binding to the same site as the enzyme's natural substrate, adenosine triphosphate. A key feature of this binding site is the "hinge region," a short stretch of amino acids that forms the backbone of the pocket. This region typically presents a series of hydrogen bond acceptors (carbonyl oxygens) and donors (amide N-H groups).
The 1H-indazole core is a superb "hinge-binder." The N1-H group is perfectly positioned to act as a strong hydrogen bond donor, forming a critical anchor point with a backbone carbonyl oxygen in the kinase hinge.[3][7] This H-bond is often the primary determinant of binding affinity and a prerequisite for potent inhibition. The N2 atom can simultaneously accept a hydrogen bond from a hinge amide, further strengthening the interaction. This bidentate interaction pattern mimics that of the adenine core of ATP, explaining the scaffold's success.[1]
Numerous marketed drugs, such as Axitinib and Pazopanib, feature a 3-substituted 1H-indazole core that relies on this precise hydrogen bonding pattern for its therapeutic effect.[1] The development of potent pan-Pim kinase inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold further underscores the importance of this interaction.[19] In these contexts, modulating the N1-H acidity to optimize this hydrogen bond is a key strategy in lead optimization.
Conclusion and Future Outlook
The 1H-indazole ring system is a cornerstone of modern medicinal chemistry, and its hydrogen bond donor capability is central to its success. By understanding the fundamental principles that govern the acidity of the N1-H proton, and by employing a suite of robust experimental and computational tools to quantify it, researchers can rationally design derivatives with tailored HBD properties. This ability to fine-tune interactions is essential for enhancing potency, improving selectivity, and ultimately developing safer and more effective therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the strategic application of scaffolds like 1H-indazole, with its tunable and powerful hydrogen bond donor functionality, will remain an indispensable tool.
References
- Indazole - Wikipedia.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
- Indazoles in Drug Discovery. PharmaBlock.
- 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0. ChemicalBook.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
- A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. MDPI.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- Computational Approaches to Predict pKa Values.
- Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.
- Indazole From Natural Resources And Biological Activity.
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
- 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.
- Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists
- Application Notes and Protocols: Leveraging 6-Bromo-1H-indazole for the Development of Potent Kinase Inhibitors. Benchchem.
- A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type.
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- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 14. forskning.ruc.dk [forskning.ruc.dk]
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- 16. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The 3-Methyl-5-(trifluoromethyl)-1H-indazole Scaffold for Kinase Inhibitor Development
Abstract
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors. Its unique structural and electronic properties allow it to serve as an effective hinge-binding motif, crucial for potent and selective inhibition of various protein kinases. This guide focuses on a specific, highly promising derivative: 3-Methyl-5-(trifluoromethyl)-1H-indazole . The strategic incorporation of a methyl group at the 3-position and a trifluoromethyl group at the 5-position offers a unique combination of steric and electronic features that can be exploited for the rational design of next-generation kinase inhibitors. The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, binding affinity, and cell permeability.[1] This document provides a comprehensive overview of the synthesis, key kinase targets, and detailed protocols for utilizing the this compound scaffold in drug discovery and development.
Introduction: The Rationale for the this compound Scaffold
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The indazole scaffold has proven to be a versatile and effective starting point for the development of potent kinase inhibitors.[3][4]
The this compound scaffold offers several key advantages for kinase inhibitor design:
-
Hinge-Binding Mimicry: The indazole core effectively mimics the purine ring of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
-
Enhanced Potency and Selectivity: The trifluoromethyl group is a strong electron-withdrawing group that can significantly influence the electronic properties of the indazole ring, potentially leading to enhanced binding affinity and selectivity for specific kinase targets.
-
Improved Pharmacokinetic Properties: The robust carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic degradation, which can lead to improved in vivo stability and a longer half-life of drug candidates.[1]
-
Modulation of Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
This guide will explore the practical applications of this scaffold, from its synthesis to its evaluation in biochemical and cell-based assays.
Synthesis of the this compound Core
While multiple synthetic routes to indazoles exist[5], a common and effective method for the synthesis of this compound involves a cyclization reaction of a suitably substituted acetophenone derivative. The following protocol is a representative method adapted from known syntheses of similar indazole compounds.[6]
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices: This multi-step synthesis begins with the nitration of a commercially available acetophenone. The nitro group is then reduced to an amine, which is subsequently diazotized and cyclized to form the indazole ring. Each step is designed to proceed with high yield and purity, and the purification methods are chosen to remove specific byproducts.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Fuming Nitric Acid
-
Sulfuric Acid
-
Iron powder
-
Ammonium chloride
-
Hydrochloric acid
-
Sodium nitrite
-
Tin(II) chloride dihydrate
-
Sodium hydroxide
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Ice
Procedure:
-
Nitration: a. Slowly add 4'-(Trifluoromethyl)acetophenone to a cooled (0 °C) mixture of fuming nitric acid and sulfuric acid. b. Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. d. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. e. Concentrate the organic layer under reduced pressure to obtain 2-nitro-4'-(trifluoromethyl)acetophenone.
-
Reduction: a. To a solution of 2-nitro-4'-(trifluoromethyl)acetophenone in ethanol and water, add iron powder and ammonium chloride. b. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. c. Filter the hot reaction mixture through a pad of celite and wash with ethanol. d. Concentrate the filtrate under reduced pressure. e. Extract the residue with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-amino-4'-(trifluoromethyl)acetophenone.
-
Diazotization and Cyclization: a. Dissolve the 2-amino-4'-(trifluoromethyl)acetophenone in concentrated hydrochloric acid and cool to 0 °C. b. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. c. Stir the mixture for 30 minutes at 0 °C. d. In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0 °C. e. Slowly add the diazonium salt solution to the tin(II) chloride solution. f. Stir the reaction mixture at room temperature for 12-16 hours. g. Basify the reaction mixture with a concentrated sodium hydroxide solution to pH 8-9. h. Extract the product with ethyl acetate. i. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Kinase Targets and Signaling Pathways
Derivatives of the indazole scaffold have demonstrated potent inhibitory activity against a wide range of kinases. Based on structure-activity relationship (SAR) studies of similar trifluoromethylated and methylated indazoles, the this compound scaffold is a promising starting point for targeting several key oncogenic signaling pathways.[4]
Table 1: Potential Kinase Targets for Inhibitors Derived from the this compound Scaffold
| Kinase Target Family | Key Kinases | Associated Signaling Pathway(s) | Role in Cancer |
| MAPK/ERK | ERK1, ERK2, BRAF, MEK1/2 | Ras-Raf-MEK-ERK Pathway | Proliferation, Survival, Differentiation[7][8][9] |
| PI3K/AKT/mTOR | PI3Kα, AKT, mTOR | PI3K/AKT/mTOR Pathway | Cell Growth, Metabolism, Angiogenesis[10][11][12] |
| Receptor Tyrosine Kinases | FGFR1, FGFR2, VEGFR2 | FGF and VEGF Signaling Pathways | Angiogenesis, Proliferation, Survival[13][14][15] |
| Mitotic Kinases | Aurora A, Aurora B, PLK4 | Cell Cycle Control, Mitosis | Cell Division, Genomic Stability[16][17][18][19][20] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways that can be targeted by inhibitors derived from the this compound scaffold.
Caption: The Ras-Raf-MEK-ERK signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of novel kinase inhibitors derived from the this compound scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Causality Behind Experimental Choices: The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This is a direct measure of kinase activity. The assay is performed in a multi-well plate format, allowing for high-throughput screening of compounds at various concentrations to determine their half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Purified recombinant kinase (e.g., ERK2, PI3Kα, FGFR1, Aurora A)
-
Kinase-specific substrate (e.g., myelin basic protein for ERK2)
-
ATP
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (specific to the kinase of interest)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: a. Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. b. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Kinase Reaction: a. In a white, opaque assay plate, add the kinase, substrate, and test compound. b. Include positive controls (no inhibitor) and negative controls (no kinase or no ATP). c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Generation and Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Self-Validation: The inclusion of positive and negative controls in each assay plate is crucial for validating the assay performance. The Z'-factor should be calculated to assess the quality of the assay.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay is used to assess the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines that are known to be dependent on the targeted kinase for their growth and survival.
Materials:
-
Cancer cell line of interest (e.g., A375 for BRAF inhibitors, HCT116 for ERK inhibitors)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: a. Treat the cells with various concentrations of the test compound. b. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the targeted pathway). c. Incubate the plate for 48 to 72 hours.
-
MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2 to 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: a. Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of cell viability versus the logarithm of the compound concentration. c. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.
Self-Validation: The use of a positive control inhibitor helps to validate that the cell line is responsive to the inhibition of the targeted pathway.
Experimental Workflow Diagram
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion and Future Directions
The this compound scaffold represents a highly attractive starting point for the development of novel kinase inhibitors. Its inherent drug-like properties, combined with the potential for potent and selective inhibition of key oncogenic kinases, make it a valuable tool for researchers in the field of drug discovery. The protocols and information provided in this guide are intended to facilitate the exploration and exploitation of this promising chemical scaffold. Future work should focus on the synthesis of diverse libraries of derivatives and their comprehensive profiling against a broad panel of kinases to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development.
References
-
From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway - GeneGlobe. (URL: [Link])
-
PI3K/AKT/mTOR pathway - Wikipedia. (URL: [Link])
-
MAPK/ERK pathway - Wikipedia. (URL: [Link])
-
The Fibroblast Growth Factor signaling pathway - PMC. (URL: [Link])
-
Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC. (URL: [Link])
-
ERK/MAPK signalling pathway and tumorigenesis - PMC. (URL: [Link])
-
Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance - MDPI. (URL: [Link])
-
PI3K/AKT/mTOR signaling - GeneGlobe - QIAGEN. (URL: [Link])
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (URL: [Link])
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (URL: [Link])
-
PI3K/AKT, mTOR and PTEN signaling - GeneGlobe - QIAGEN. (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])
-
ERK Signaling - Abeomics. (URL: [Link])
-
FGF-FGFR signaling pathway. The signaling cascade commences upon the... - ResearchGate. (URL: [Link])
-
Aurora Kinase Signaling Pathway - Creative Diagnostics. (URL: [Link])
-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals. (URL: [Link])
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC. (URL: [Link])
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC. (URL: [Link])
-
Aurora kinases: Generators of spatial control during mitosis - PMC. (URL: [Link])
-
Role for polo-like kinase 4 in mediation of cytokinesis - PNAS. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])
-
Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC. (URL: [Link])
-
PLK4 induces cell cycle arrest at the G0/G1 phase in KFs. (A) Left,... - ResearchGate. (URL: [Link])
-
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR) - PubMed. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])
-
Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap. (URL: [Link])
-
Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (CHEMBL33... - ChEMBL - EMBL-EBI. (URL: [Link])
Sources
- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abeomics.com [abeomics.com]
- 6. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteopedia.org [proteopedia.org]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 15. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Alkylation of 3-Methyl-5-(trifluoromethyl)-1H-indazole: A Comprehensive Guide to Reagents and Protocols
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, functionalized indazoles such as 3-Methyl-5-(trifluoromethyl)-1H-indazole are key intermediates in the synthesis of a wide array of biologically active compounds. The N-alkylation of the indazole ring is a critical transformation, yet it presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of regioisomers.[2] Achieving high regioselectivity is paramount for efficient synthesis and to avoid difficult and costly separation of these isomers.[3]
This technical guide provides a detailed exploration of the reagents and protocols for the selective alkylation of this compound. We will delve into the mechanistic principles governing regioselectivity and provide field-proven, step-by-step protocols for achieving both N1 and N2 alkylation.
Understanding the Regioselectivity of Indazole Alkylation
The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[2] The two nitrogen atoms of the indazole ring exhibit different steric and electronic environments, which can be exploited to direct the alkylation to the desired position.
In the case of this compound, the methyl group at the C3 position exerts a significant steric influence, hindering the approach of an electrophile to the N2 position. Conversely, the electron-withdrawing trifluoromethyl group at the C5 position influences the electron density of the heterocyclic ring. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[4][5]
Caption: Key factors governing the regioselectivity of indazole N-alkylation.
Protocol I: Selective N1-Alkylation
For the selective synthesis of 1-alkyl-3-methyl-5-(trifluoromethyl)-1H-indazoles, the combination of a strong, non-nucleophilic hydride base in an aprotic solvent is the method of choice. This approach favors the formation of the thermodynamically more stable N1-substituted product.[4] The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been demonstrated to be highly effective for achieving N1 selectivity with a variety of substituted indazoles.[2][6]
Mechanistic Rationale for N1-Selectivity
The prevailing hypothesis for the high N1 selectivity observed with NaH in THF is the formation of a sodium-chelated intermediate. The sodium cation is believed to coordinate with the N2 atom and a nearby electron-rich group, which in this case would be influenced by the C3-methyl group's steric bulk, thereby sterically hindering the approach of the alkylating agent to the N2 position.[7] This directs the electrophile to the more accessible N1 position.
Caption: General workflow for the N1-alkylation of this compound.
Detailed Experimental Protocol for N1-Alkylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide, or alkyl tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous THF (to make an approximately 0.1 M solution).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable; handle with care.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-3-methyl-5-(trifluoromethyl)-1H-indazole.
Protocol II: Selective N2-Alkylation
While N1-alkylation is often thermodynamically favored, specific conditions can be employed to promote the formation of the N2-alkylated regioisomer.[4] The Mitsunobu reaction is a well-established method for achieving N2-alkylation of indazoles with a high degree of selectivity.[3] This reaction proceeds under neutral conditions and often favors the kinetically controlled product.
Mechanistic Rationale for N2-Selectivity under Mitsunobu Conditions
The Mitsunobu reaction involves the in situ formation of an alkoxyphosphonium salt from an alcohol and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) in the presence of a phosphine (e.g., triphenylphosphine). The indazole anion then acts as a nucleophile. It is proposed that the steric bulk of the phosphine oxide leaving group and the overall transition state geometry favor the attack at the less sterically hindered N2 position.[3]
Caption: General workflow for the N2-alkylation via the Mitsunobu reaction.
Detailed Experimental Protocol for N2-Alkylation (Mitsunobu Reaction)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
The desired alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add a solution of DIAD or DEAD (1.5 equiv) in THF dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the 2-alkyl-3-methyl-5-(trifluoromethyl)-2H-indazole.
Summary of Reagents and Expected Regioselectivity
| Protocol | Reagents | Solvent | Key Conditions | Expected Major Isomer |
| N1-Alkylation | NaH, Alkyl Halide/Tosylate | THF | 0 °C to room temperature | N1-alkylated |
| N2-Alkylation | Alcohol, PPh₃, DIAD/DEAD | THF | 0 °C to room temperature | N2-alkylated |
Note: The regioselectivity is highly dependent on the specific substrate and reaction conditions. The information provided is a general guide, and optimization may be required for specific applications.
Troubleshooting and Considerations
-
Mixture of Isomers: If a significant mixture of N1 and N2 isomers is obtained, careful adjustment of the reaction conditions is necessary. For N1-alkylation, ensure the use of anhydrous solvent and a reliable source of NaH. For N2-alkylation under Mitsunobu conditions, the order of addition and temperature control can be critical.
-
Low Yield: Poor yields may result from incomplete reaction or degradation of the starting material or product. Ensure all reagents are of high purity and that the reaction is performed under a strictly inert atmosphere.
-
Purification: The separation of N1 and N2 isomers can sometimes be challenging. Careful selection of the eluent system for column chromatography is crucial.
References
-
O'Sullivan, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
O'Sullivan, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. .
- O'Sullivan, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
-
Zhang, J. et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(84), 12806-12809. [Link]
- Singh, L. S. et al. (2023). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- O'Sullivan, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar.
- O'Sullivan, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
-
Gomez, L. A. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-179. [Link]
-
Kumar, A. et al. (2018). Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry, 83(23), 14642-14649. [Link]
- Lai, A. et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
-
Sharma, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1210-1237. [Link]
- Fesenko, A. A. et al. (2019). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Molecules, 24(19), 3464.
- ChemicalBook. Synthesis of 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)-.
- Organic Chemistry Portal. 2H-Indazole synthesis.
-
Al-Ostoot, F. H. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4938. [Link]
-
Clemens, J. et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
- BenchChem. Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H.
- Wang, C. et al. (2010).
-
Askew, H. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6945-6952. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. research.ucc.ie [research.ucc.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Strategic Approaches to the One-Pot Synthesis of Trifluoromethyl Indazole Derivatives
Executive Summary & Strategic Rationale
The incorporation of a trifluoromethyl (
This guide details three distinct, field-proven "one-pot" protocols for synthesizing trifluoromethyl indazoles. Unlike generic reviews, this document focuses on causality and reproducibility , guiding the user to the correct method based on available starting materials and the desired substitution pattern (specifically N1-substitution vs. N-H free indazoles).
Method Selection Matrix
| Desired Product | Starting Material | Recommended Protocol | Key Mechanism |
| 3-CF | 2-Fluorophenyl trifluoromethyl ketones | Protocol A | Condensation / S |
| 1-Aryl-3-CF | Aryl hydrazines + Trifluoroacetaldehyde | Protocol B | Cu-Catalyzed Oxidative C-H Amination |
| 3-CF | Arynes (from silyl triflates) + CF | Protocol C | [3+2] Dipolar Cycloaddition |
Protocol A: The Nucleophilic Cyclization Route (The "Robust" Standard)
This method is the industry standard for generating the core 3-trifluoromethyl-1H-indazole scaffold. It relies on the condensation of hydrazine with a 2-haloaryl ketone, followed by an intramolecular Nucleophilic Aromatic Substitution (
Mechanistic Insight
The reaction proceeds in two distinct stages within the same pot:
-
Schiff Base Formation: The hydrazine attacks the highly electrophilic trifluoromethyl ketone carbonyl. The strong electron-withdrawing nature of the
group accelerates this step compared to non-fluorinated analogs. -
Intramolecular
: The resulting hydrazone nitrogen attacks the ortho-position of the benzene ring, displacing the fluorine atom.-
Critical Control Point: The fluorine substituent is preferred over chlorine or bromine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in the
step.
-
Detailed Experimental Protocol
Target: 3-(Trifluoromethyl)-1H-indazole Scale: 5.0 mmol basis
Reagents:
-
1-(2-Fluorophenyl)-2,2,2-trifluoroethanone (1.0 equiv, 960 mg)
-
Hydrazine hydrate (50-60% solution) (2.0 equiv, ~320 mg)
-
Ethanol (Absolute) (10 mL, 0.5 M concentration)
-
Optional additive: Acetic acid (cat.[1] 5 mol%) if ketone activation is sluggish.
Step-by-Step Workflow:
-
Setup: Charge a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve 1-(2-Fluorophenyl)-2,2,2-trifluoroethanone in Ethanol (10 mL).
-
Initiation: Add Hydrazine hydrate dropwise at room temperature.
-
Observation: A mild exotherm may occur due to hydrazone formation.
-
-
Reaction: Heat the mixture to Reflux (78 °C) for 4–6 hours.
-
Monitoring: Monitor via TLC (20% EtOAc/Hexane). The starting ketone (
) should disappear, and a lower running fluorescent spot ( ) should appear.
-
-
Workup: Cool the reaction mixture to room temperature.
-
Scenario 1 (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol/water (1:1).
-
Scenario 2 (Extraction): If no precipitate forms, concentrate the solvent under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 85–95%
Protocol B: Copper-Catalyzed Oxidative C-H Amination (The "Modern" Route)
This protocol is ideal when N1-aryl substituents are required. Instead of pre-functionalized 2-halo ketones, it uses simple aryl hydrazines and a trifluoroacetaldehyde equivalent (often the hemiacetal).
Mechanistic Insight
This reaction utilizes a Copper(I)/Copper(II) redox cycle.
-
Hydrazone Formation: Condensation of aryl hydrazine with trifluoroacetaldehyde ethyl hemiacetal.
-
C-H Activation: The copper catalyst coordinates to the hydrazone nitrogen and the ortho-carbon of the aromatic ring.
-
Oxidative Cyclization: In the presence of a base and oxidant (often air or
), the C-N bond is formed, closing the indazole ring.
Detailed Experimental Protocol
Target: 1-Phenyl-3-(trifluoromethyl)-1H-indazole Scale: 1.0 mmol basis
Reagents:
-
Trifluoroacetaldehyde arylhydrazone (Prepared in situ or pre-formed) (1.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (Ligand) (20 mol%)
-
Cesium Carbonate (
) (2.0 equiv) -
DMSO (Dimethyl sulfoxide) (3 mL)
Step-by-Step Workflow:
-
Pre-step (In situ Hydrazone): Mix Phenylhydrazine (1.0 mmol) and Trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol) in Ethanol (2 mL) for 1 hour at RT. Concentrate to dryness to obtain the crude hydrazone.
-
Catalyst Loading: To the crude hydrazone, add CuI (19 mg), 1,10-Phenanthroline (36 mg), and
(650 mg). -
Solvent: Add DMSO (3 mL).
-
Reaction: Seal the tube (aerobic conditions are often sufficient, but an
balloon can accelerate the reaction). Heat to 100 °C for 12 hours. -
Workup: Cool to RT. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Note: DMSO removal is critical. Wash the organic layer thoroughly with water (2x) and brine (1x).
-
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Yield Expectation: 65–80%
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and mechanistic flow for the two primary protocols described above.
Figure 1: Decision tree and mechanistic flow for selecting the optimal synthesis route based on the desired indazole substitution pattern.
Protocol C: Convergent [3+2] Cycloaddition (High Diversity)
For libraries requiring diverse substitution on the benzene ring, the [3+2] cycloaddition of arynes (generated in situ) with trifluorodiazoethane is highly effective.
Reagents:
-
2-(Trimethylsilyl)phenyl triflate (Aryne precursor)
-
2,2,2-Trifluoroethylamine hydrochloride (Diazo precursor)
-
Sodium Nitrite (
) -
CsF (Fluoride source for aryne generation)
Key Advantage: This method allows for the rapid assembly of the indazole core from non-heterocyclic precursors under mild conditions, tolerating sensitive functional groups that might not survive the harsh reflux of Method A or the oxidative conditions of Method B.
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[2] General two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.[2] Journal of Organic Chemistry.[2][3]
-
Prieto, A., Landart, M., Baudoin, O., Monteiro, N., & Bouyssi, D. (2015).[4] Copper-catalyzed trifluoromethylation of aliphatic N-arylhydrazones.[4] Advanced Synthesis & Catalysis.
-
Chen, G., Hu, M., & Peng, Y. (2018).[2] 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes. Journal of Organic Chemistry.[2][3]
-
Liu, Y., Nie, G., Zhou, Z., Jia, L., & Chen, Y. (2017). Copper-Catalyzed Oxidative Cross-Dehydrogenative Coupling/Oxidative Cycloaddition. Journal of Organic Chemistry.[2][3]
Sources
- 1. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Regiocontrol in 3-Methyl-5-Trifluoromethyl Indazole Alkylation
Current Status: Operational Subject: Troubleshooting N1 vs. N2 Regioselectivity Ticket ID: IND-CF3-ME-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Flowchart
The Core Challenge: Alkylation of 3-methyl-5-trifluoromethyl indazole presents a unique regiochemical challenge.
-
Steric Factor: The C3-methyl group exerts steric hindrance on the adjacent N2 nitrogen, naturally biasing the reaction toward N1.
-
Electronic Factor: The C5-trifluoromethyl group is a strong electron-withdrawing group (EWG). It significantly increases the acidity of the N-H proton (
drop), stabilizing the resulting anion but decreasing its overall nucleophilicity.
While N1-alkylation is thermodynamically favored (preserving the benzenoid system), N2-alkylation is often the kinetic product. The 5-CF3 group complicates this by altering the charge density distribution of the ambident anion.
Interactive Decision Matrix: Use this flowchart to select the correct protocol based on your target regioisomer.
Figure 1: Decision matrix for selecting alkylation conditions based on desired regioselectivity.
Technical Troubleshooting (Q&A)
Issue 1: "I am getting a 50:50 or 60:40 mixture of N1:N2."
Diagnosis: You are likely operating under conditions that favor loose ion-pairing or incomplete thermodynamic equilibration.
-
The Cause: Using Cs₂CO₃ in DMF at room temperature is a common "trap." While excellent for many heterocycles, in indazoles, the polar aprotic solvent creates solvent-separated ion pairs, making the N2 lone pair (which is more accessible electronically but sterically hindered) competitive with N1.
-
The Fix: Switch to Protocol A (NaH/THF) .
-
Mechanism: Sodium cations in THF form tighter ion pairs with the indazole anion. The coordination geometry and the steric bulk of the C3-methyl group work in synergy to block N2 attack, funneling the electrophile to N1.
-
Reference: This phenomenon was definitively categorized by Slade et al. (Pfizer), who showed NaH/THF is superior for N1 selectivity in 3-substituted indazoles [1].[1][2][3]
-
Issue 2: "I need the N2 isomer, but the 3-Methyl group is blocking it."
Diagnosis: The C3-methyl group creates significant steric clash for incoming electrophiles at the N2 position. Standard
-
The Fix: You must bypass standard nucleophilic substitution.
-
Solution 1 (The "Pfizer" Imidate Route): Use alkyl 2,2,2-trichloroacetimidates with a Lewis acid catalyst (Protocol D). This reaction proceeds via an
-like tight ion pair mechanism that strongly favors N2, even with C3 substituents [2]. -
Solution 2 (Meerwein's Salt): If you need a methyl group, use trimethyloxonium tetrafluoroborate (
). This "hard" electrophile often kinetically alkylates N2 before rearrangement can occur.
-
Issue 3: "The reaction is extremely slow/stalled."
Diagnosis: The 5-trifluoromethyl group is the culprit.
-
The Cause: The 5-CF3 group pulls electron density from the pyrazole ring. While this makes the N-H proton more acidic (easier to deprotonate), it makes the resulting nitrogen anion less nucleophilic .
-
The Fix:
-
Increase Temperature: If using Cs₂CO₃/DMF, heat to 80–100°C.
-
Change Electrophile: Alkyl chlorides will likely fail. Switch to Alkyl Bromides or Iodides.
-
Catalysis: Add catalytic KI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
-
Issue 4: "I cannot separate the N1 and N2 isomers."
Diagnosis: Indazole regioisomers have distinct polarities, but close Rf values.
-
Rule of Thumb:
-
N1-Alkyl (Benzenoid): Generally Higher Rf (Less Polar) in EtOAc/Hexane.
-
N2-Alkyl (Quinonoid): Generally Lower Rf (More Polar) due to a larger dipole moment.
-
-
Separation Tip: Use Toluene/Acetone gradients instead of EtOAc/Hexane. The pi-pi interactions with toluene often improve separation of the aromatic N1 isomer from the quinonoid N2 isomer.
Validated Protocols
Protocol A: High N1 Selectivity (The "Slade" Method)
Best for: Standard alkylation where N1 is the target.
-
Setup: Flame-dry a round-bottom flask; maintain
atmosphere. -
Dissolution: Dissolve 3-methyl-5-trifluoromethyl indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.[4]
-
Note: Gas evolution (
) will be vigorous but brief. The 5-CF3 group ensures rapid deprotonation.
-
-
Equilibration: Stir at 0°C for 30 minutes. This allows the formation of the specific Na-anion chelate.
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[4]
-
Reaction: Allow to warm to Room Temperature. Stir for 4–16 hours.
-
Workup: Quench with sat.
. Extract with EtOAc.[4][5][6]-
Expected Ratio: >90:10 (N1:N2).
-
Protocol D: High N2 Selectivity (The Imidate Method)
Best for: Overcoming the 3-Methyl steric block to get N2.
-
Reagent Prep: Prepare or purchase the alkyl 2,2,2-trichloroacetimidate of your desired alkyl group.
-
Setup: Dissolve indazole (1.0 equiv) and the Imidate (1.2 equiv) in anhydrous Toluene or Cyclohexane .
-
Catalysis: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 equiv) at 0°C.
-
Reaction: Stir at 20°C for 2–6 hours.
Mechanistic Visualization
The following diagram illustrates why N1 is favored by NaH (Tight Ion Pair) and how N2 is formed via kinetic pathways.
Figure 2: Mechanistic pathway showing the divergence of N1/N2 selectivity based on ion-pairing conditions.
Data Summary: Solvent & Base Effects[3][5][10][12]
| Condition | Base | Solvent | Temp | N1:N2 Ratio (Approx) | Notes |
| Slade (Protocol A) | NaH | THF | 0°C -> RT | > 95 : 5 | Best for N1.[12][13] Tight ion pair maximizes C3 steric blocking of N2. |
| Standard | DMF | RT | 60 : 40 | Poor selectivity.[10] Loose ion pair exposes N2. | |
| Thermodynamic | DMF | 100°C | 80 : 20 | Heat promotes equilibration to stable N1, but side reactions possible. | |
| Mitsunobu | THF | 0°C | 20 : 80 | Favors N2 (Kinetic). C3-Me may lower yield but ratio favors N2. | |
| Imidate (Protocol D) | TMSOTf (cat) | Toluene | RT | < 1 : 99 | Best for N2 . Overrides thermodynamic bias. |
References
-
Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009).[1][12] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3][12][13][14][15] The Journal of Organic Chemistry, 74(16), 6331–6334. [Link]
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022).[7] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer. [Link]
-
Cheung, M., Boloor, A., & Stafford, J. A. (2003).[1][12] Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions & Methods: C Alkylation of 3-methyl indazole [davidthinkingoutofthebox.blogspot.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ucc.ie [research.ucc.ie]
Technical Support Center: Optimizing Reaction Temperature for 3-Methyl Indazole Formation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature during the synthesis of 3-methyl indazole and its derivatives. As a Senior Application Scientist, this guide synthesizes established protocols with practical, field-proven insights to help you navigate common challenges and achieve optimal results.
Troubleshooting Guide: Overcoming Common Temperature-Related Synthesis Issues
This section addresses specific experimental issues you may encounter, providing a logical workflow for diagnosis and resolution. The core principle is understanding the causal relationship between temperature and reaction outcomes.
Issue 1: Low Yield of the Desired 3-Methyl Indazole Product
A diminished yield is one of the most frequent challenges. Temperature plays a pivotal role in the kinetics and thermodynamics of the reaction, directly impacting the final product yield.
| Possible Cause | Diagnostic Check | Recommended Solution & Rationale |
| Incomplete Diazotization | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of the starting amino precursor. | Solution: Ensure the reaction temperature is maintained within the optimal low-temperature range (typically 0-10°C) during the addition of the diazotizing agent (e.g., sodium nitrite).[1][2][3] Rationale: The diazonium salt intermediate is highly unstable at elevated temperatures and can decompose before cyclization occurs, leading to a lower yield.[4] Slow, controlled addition of the diazotizing agent is crucial to manage the exothermic nature of the reaction and maintain the low temperature.[5] |
| Side Reactions Dominating | Analyze the crude product mixture by Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify byproducts. Common side reactions include the formation of tar-like substances or undesired isomers. | Solution: For reactions like direct nitration, strictly adhere to the recommended low-temperature conditions (e.g., 0-10°C).[6] Rationale: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired products and reducing the overall yield of the target molecule.[7] In some cases, slightly elevating the temperature after the initial low-temperature addition may be necessary to drive the cyclization to completion, but this must be carefully optimized. |
| Precipitation of Reactants | Visually inspect the reaction mixture for any precipitation of starting materials at low temperatures. | Solution: If solubility is an issue at the optimal low temperature, consider a co-solvent system or a different solvent with a lower freezing point that is compatible with the reaction chemistry. Rationale: For a reaction to proceed efficiently, all reactants must be in the same phase. If a key reactant precipitates out of solution at the required low temperature, the reaction rate will be significantly hindered. |
Issue 2: Formation of Undesired Isomers or Byproducts
The formation of isomers, such as N1 vs. N2 alkylated indazoles or different positional isomers in electrophilic substitution reactions, is a common challenge where temperature is a key determining factor.
| Possible Cause | Diagnostic Check | Recommended Solution & Rationale |
| Loss of Regioselectivity | Characterize the product mixture using NMR and compare the spectra with known standards for the desired isomer and potential side products. | Solution: For reactions like nitration, maintain a strict low-temperature profile (0-10°C) to favor the desired regioselectivity.[6] Rationale: The energy difference between the transition states leading to different isomers can be small. Lowering the temperature makes the reaction more selective for the pathway with the lower activation energy, often leading to the desired isomer. |
| Decomposition of Intermediates | Observe the reaction for color changes that may indicate decomposition (e.g., darkening or tar formation). Analyze for byproducts consistent with the degradation of key intermediates. | Solution: Strictly control the temperature during the formation of unstable intermediates like diazonium salts, keeping it within the 0-10°C range.[1][2] Rationale: Unstable intermediates have a finite lifetime that is highly dependent on temperature. Exceeding the optimal temperature range can lead to rapid decomposition and the formation of a complex mixture of byproducts. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of temperature in 3-methyl indazole synthesis.
Q1: What is the typical temperature range for the diazotization step in 3-methyl indazole synthesis?
A1: The diazotization of an aromatic amine, a common step in many 3-methyl indazole syntheses, is typically carried out at low temperatures, generally between 0°C and 10°C.[1][2] This is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.[4]
Q2: How does temperature affect the regioselectivity of electrophilic substitution on the 3-methyl indazole ring?
A2: Temperature is a critical parameter for controlling regioselectivity in electrophilic substitution reactions, such as nitration. For the direct nitration of 3-methylindazole, maintaining a low temperature (0-10°C) is crucial to prevent the formation of undesired isomers and dinitrated products.[6] Higher temperatures can lead to a loss of selectivity, resulting in a mixture of products that can be difficult to separate.
Q3: Are there any safety concerns related to temperature control during 3-methyl indazole synthesis?
A3: Yes, there are significant safety considerations. Diazonium salts, which are common intermediates, can be explosive when isolated in a dry state.[4] Therefore, they are almost always generated and used in situ at low temperatures. Runaway reactions can occur if the temperature is not properly controlled during exothermic steps, such as the addition of a nitrating agent or a diazotizing agent. It is imperative to have adequate cooling capacity and to add reagents slowly to maintain temperature control.
Q4: Can microwave synthesis be used for 3-methyl indazole formation, and how does the temperature profile differ from conventional heating?
A4: Microwave-assisted synthesis can be a powerful tool for accelerating indazole formation.[8] In microwave synthesis, the reaction mixture is heated rapidly and uniformly. This can lead to significantly shorter reaction times and sometimes improved yields compared to conventional heating.[8] The optimal temperature in microwave synthesis may be higher than in conventional methods, but the reaction time is much shorter. Careful optimization of both temperature and time is necessary to avoid byproduct formation.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-indazole via Diazotization and Cyclization
This protocol is adapted from established procedures for the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone.[1][2][3]
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminoacetophenone in hydrochloric acid.
-
Cooling: Cool the solution to 0-10°C using an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, ensuring the temperature remains between 0-10°C.
-
Reaction Monitoring: Stir the mixture at 0-10°C for 1 hour. Monitor the completion of the diazotization by testing for the absence of the starting amine using TLC.
-
Cyclization: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid and cool it to 0-10°C. Slowly add the diazonium salt solution to the stannous chloride solution, maintaining the temperature at 0-10°C.
-
Overnight Reaction: Continue stirring the reaction mixture overnight at 0-10°C.
-
Work-up: Pour the reaction mixture into ice water and filter. Adjust the pH of the filtrate to weakly alkaline (pH 8) to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry to obtain 3-methyl-1H-indazole. Further purification can be achieved by recrystallization.
Data Summary
The following table summarizes recommended temperature ranges for key steps in different 3-methyl indazole synthesis routes.
| Synthesis Route | Key Step | Recommended Temperature Range (°C) | Rationale |
| Diazotization of 2-Aminoacetophenone | Diazotization & Cyclization | 0 - 10 | To ensure the stability of the diazonium salt intermediate and control the exothermic reaction.[1][2] |
| Direct Nitration of 3-Methylindazole | Nitration | 0 - 10 | To prevent the formation of by-products and ensure desired regioselectivity.[6] |
Visualizing the Impact of Temperature
The following diagram illustrates the critical role of temperature in the diazotization pathway for 3-methyl indazole synthesis.
Caption: Temperature's influence on reaction pathway.
References
- Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
- Benchchem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
- Eureka | Patsnap. (2018, April 3). Synthetic process of 3-methyl-1h-indazole.
- Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indazol-4-ol.
- Google Patents. (2013, January 30). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
- Benchchem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
- ResearchGate. (2026, January 24).
- PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ChemicalBook. 3-Methyl-6-nitroindazole synthesis.
- ResearchGate. (2025, August 6). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
- Google Patents. (2013, January 30). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
- ResearchGate. Effect of temperature on the synthesis of indazoles a | Download Table.
- ResearchGate. Structure and synthesis of indazole | Download Scientific Diagram.
- Benchchem. Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.
- ChemicalBook. 3-METHYL-1H-INDAZOLE synthesis.
- MDPI. (2025, September 5).
- Wiley Online Library. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
- Der Pharma Chemica.
- Google Patents. (2004, December 9). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
Sources
- 1. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 2. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 3. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 3-Methyl-5-(trifluoromethyl)-1H-indazole
Executive Summary
This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of 3-Methyl-5-(trifluoromethyl)-1H-indazole , a critical scaffold in tyrosine kinase inhibitor development. Unlike standard spectral listings, this guide focuses on comparative solvent dynamics (DMSO-d₆ vs. CDCl₃) and regioisomer discrimination protocols .
The 5-trifluoromethyl (5-CF₃) substitution pattern presents unique splitting challenges due to long-range
Part 1: Structural Dynamics & Tautomerism
The indazole core exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1] For 3-substituted indazoles, the 1H-tautomer is thermodynamically favored, but solvent polarity significantly shifts this population, altering chemical shifts.
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton migration that dictates the "invisible" or "broad" NH signal often observed in non-polar solvents.
Figure 1: Tautomeric equilibrium between N1-H and N2-H forms. DMSO stabilizes the N1-H species, while CDCl₃ facilitates rapid exchange, often broadening the NH signal.
Part 2: Comparative Solvent Analysis
The choice of solvent is not merely about solubility; it is a structural probe. The table below compares the spectral performance of the two industry-standard solvents for this specific molecule.
Table 1: Solvent Performance Matrix
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Mechanistic Cause |
| NH Signal (H1) | Sharp/Broad Singlet (12.8 – 13.5 ppm) | Often Invisible or Very Broad | DMSO acts as a H-bond acceptor, slowing proton exchange. CDCl₃ lacks this stabilization. |
| Aromatic Resolution | High | Moderate | DMSO polarity separates multiplets; CDCl₃ may cause accidental overlap of H6/H7. |
| Aggregation | Minimal | High | Indazoles form H-bonded dimers in CDCl₃, causing concentration-dependent shifts. |
| Water Signal | 3.33 ppm (distinct) | 1.56 ppm (distinct) | Water in DMSO can exchange with NH, broadening it if "wet". |
Critical Insight: For characterization of the NH proton , DMSO-d₆ is mandatory. If the NH signal is missing in CDCl₃, it does not indicate deprotonation; it indicates rapid exchange on the NMR timescale.
Part 3: Detailed Spectral Assignment (The "Fingerprint")
The 3-Methyl-5-(trifluoromethyl) substitution pattern creates a distinct splitting hierarchy. The Trifluoromethyl (
Predicted Chemical Shifts & Multiplicity (DMSO-d₆, 400+ MHz)
-
3-Methyl Group (
2.50 – 2.60 ppm):-
Multiplicity: Singlet (s).
-
Note: May appear as a fine doublet if long-range coupling to H4 is resolved (
Hz), but typically appears as a sharp singlet.
-
-
Aromatic Proton H4 (
8.10 – 8.30 ppm):-
Position: Ortho to
, adjacent to C3-Methyl. -
Multiplicity: Singlet (s) or broadened singlet.
-
Diagnostic: This is the most deshielded aromatic proton due to the
group and ring current. It lacks a strong ortho-coupling partner (H5 is substituted).
-
-
Aromatic Proton H6 (
7.60 – 7.75 ppm):-
Position: Ortho to H7, Ortho to
. -
Multiplicity: Doublet of Doublets (dd) or Broadened Doublet.
-
Coupling:
Hz (Ortho); Hz (Meta - often unresolved).
-
-
Aromatic Proton H7 (
7.50 – 7.65 ppm):-
Position: Ortho to H6.
-
Multiplicity: Doublet (d) .
-
Coupling:
Hz.
-
Part 4: Regioisomer Discrimination Protocol
A common synthetic failure mode is the formation of the 6-(trifluoromethyl) or 4-(trifluoromethyl) isomers. The following self-validating logic uses Nuclear Overhauser Effect (NOE) to confirm the 5-substitution.
Isomer Verification Logic
-
5-CF₃ (Target): H4 is a Singlet . H4 is spatially close to 3-Methyl.[2]
-
6-CF₃ (Impurity): H4 is a Doublet (coupled to H5). H4 is spatially close to 3-Methyl.[2]
-
4-CF₃ (Impurity): No proton at H4. 3-Methyl shows NO strong aromatic NOE.
Workflow Diagram (Graphviz)
Figure 2: Decision tree for distinguishing the 5-trifluoromethyl regioisomer from common synthetic byproducts using Multiplicity and NOE data.
Part 5: Experimental Protocol
Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Note: Avoid high concentrations (>20 mg/mL) to prevent aggregation-induced broadening, even in DMSO.
-
-
Tube: High-precision 5mm NMR tube (Class A or B).
Acquisition Parameters (Standard 400/600 MHz)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Aromatic protons adjacent to
and the quaternary carbons have long T1 relaxation times. Short D1 leads to integration errors.
-
-
Scans (NS): 16 (Routine) or 64 (for
satellites check). -
Spectral Width: -2 to 16 ppm (to capture the downfield NH).
Processing
-
Window Function: Exponential multiplication (EM) with LB = 0.3 Hz.
-
Phasing: Manual phasing is required for the broad NH peak.
-
Referencing: Set TMS to 0.00 ppm or residual DMSO-d₅ pentet to 2.50 ppm.
References
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Couplings. University of Wisconsin-Madison. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9221, Indazole. [Link]
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
-
Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
Sources
Validating regioisomeric structure of N-alkylated 5-CF3 indazoles
Executive Summary
The 5-trifluoromethylindazole (5-CF₃-indazole) scaffold is a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., VEGFR, AURK inhibitors). However, the functionalization of this scaffold presents a persistent regiochemical challenge: distinguishing between the thermodynamically stable
Misassignment of these isomers is a critical failure mode in SAR (Structure-Activity Relationship) studies, as the two regioisomers possess distinct electronic profiles, metabolic stabilities, and binding vectors. This guide provides a scientifically rigorous, self-validating protocol for the unambiguous structural assignment of
Part 1: The Regioselectivity Paradox
The indazole core exhibits annular tautomerism.[1][2] While the
In the presence of the electron-withdrawing 5-CF₃ group:
-
Acidity Increase: The NH proton is more acidic than in unsubstituted indazole (
13.8), accelerating deprotonation. -
Steric vs. Electronic Control: Alkylation under thermodynamic conditions (e.g.,
, DMF, high temp) favors the -isomer . However, kinetic conditions or specific directing groups can yield significant quantities of the -isomer . -
The Trap: Both isomers often co-elute on standard C18 HPLC gradients and show identical mass (
) signatures, requiring orthogonal validation.
Part 2: Comparative Analysis of Validation Methods
The following table compares the reliability of analytical techniques for this specific scaffold.
| Method | Reliability | Throughput | Key Diagnostic Feature |
| 1D | Low | High | Chemical shift of H-3 and N-CH |
| 1D | Medium | High | Shift of C-3 and junction carbons (C-3a/C-7a). |
| 2D NOESY | High (Gold Standard) | Medium | |
| High (Definitive) | Low | ||
| X-Ray Diffraction | Absolute | Very Low | Unambiguous 3D structure. Requires single crystals. |
Part 3: The Definitive Validation Protocol
Do not rely on a single data point. Use this self-validating workflow to ensure structural integrity.
Step 1: Synthesis & Isolation (The Setup)
-
Reagents: 5-trifluoromethylindazole (1.0 eq), Alkyl Halide (1.1 eq),
(2.0 eq). -
Solvent: DMF (promote
).[3] -
Condition: 60°C for 4 hours.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Observation: The
-isomer is typically less polar (higher ) than the -isomer due to the preservation of the benzenoid aromaticity, whereas the -isomer has a larger dipole moment (quinonoid character).
-
Step 2: The "Quick Check" (1D NMR)
Acquire
-
H-3 Signal: In
-alkylated species, the H-3 proton typically appears at 8.0 – 8.2 ppm . In -isomers, H-3 is often deshielded (8.3 – 8.6 ppm ) due to the adjacent nitrogen lone pair character. -
-CH
Signal: The methylene protons directly attached to often resonate downfield relative to due to the quinonoid ring current anisotropy.
Step 3: The "Gold Standard" (2D NOESY/ROESY)
This is the critical step for 5-CF₃ indazoles. The CF₃ group at position 5 does not interfere with the diagnostic protons at positions 3 and 7.
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: 500 ms (optimized for medium-sized molecules).
-
Diagnostic Logic:
-
-Isomer: Look for a cross-peak between the
-Alkyl protons and H-7 (the doublet on the benzene ring). Note: H-7 is distinguishable from H-4/H-6 by its coupling pattern (d, J 8 Hz) and lack of NOE with the CF3 group. -
-Isomer: Look for a strong cross-peak between the
-Alkyl protons and H-3 (the singlet on the pyrazole ring).
-
-Isomer: Look for a cross-peak between the
Step 4: The "Tie-Breaker" ( C NMR)
If NOESY is ambiguous (e.g., overlapping signals), check the
-
-Isomer: C-3 resonates upfield (
133-135 ppm). -
-Isomer: C-3 resonates downfield (
120-125 ppm) and C-3a/C-7a show distinct shifts due to the quinonoid structure.
Part 4: Visualization of Structural Logic
Diagram 1: The NOE Diagnostic Map
This diagram illustrates the spatial proximity that dictates the NOESY correlations.
Caption: Spatial correlations used in NOESY experiments. The N1-alkyl group is spatially proximal to H-7, while the N2-alkyl group is proximal to H-3.
Diagram 2: The Validation Decision Tree
Caption: Step-by-step decision matrix for assigning regiochemistry. NOESY serves as the primary validation gate before resorting to X-ray.
References
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry, 2024.[4][5] URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link][6]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: Molecules, 2010. URL:[Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry, 2024. URL:[Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.mpg.de [pure.mpg.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
